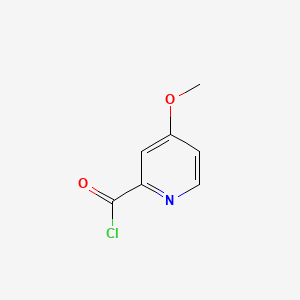

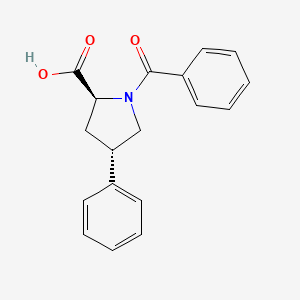

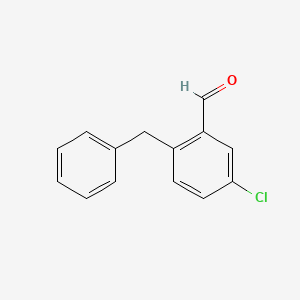

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves the reaction of (0.01 mol) 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and ethyl formate in the presence of sodium methoxide in dry ether .科学的研究の応用

Medicinal Chemistry and Drug Development

1-(1-phenyl-1H-pyrazol-5-yl)ethanone serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its derivatives as potential drug candidates. Key areas include:

- Enzyme Inhibitors : Researchers investigate its potential as enzyme inhibitors, such as dipeptidylpeptidase 4 (DPP-4) inhibitors for diabetes treatment .

Supramolecular Chemistry

Supramolecular chemistry studies non-covalent interactions between molecules. Researchers have used 1-(1-phenyl-1H-pyrazol-5-yl)ethanone derivatives to understand:

作用機序

Result of Action

The molecular and cellular effects of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone’s action are currently under investigation. Preliminary studies suggest that it may have inhibitory activity against certain cell lines , but more research is needed to confirm these findings and understand the underlying mechanisms.

特性

IUPAC Name |

1-(2-phenylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEPLNUVMOGCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697919 | |

| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114998-59-3 | |

| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/no-structure.png)

![2,5,6-Trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B571274.png)

![3h-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,5,6-dihydro-1-phenyl-](/img/structure/B571280.png)